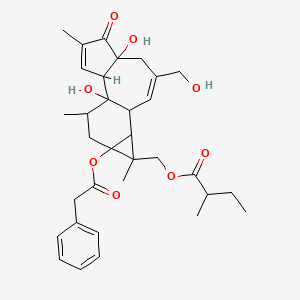
Candletoxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candletoxin B is a naturally occurring aromatic derivative of the parent diterpene, isolated from natural sources. It is a member of the phorbol ester family, known for its complex structure and significant biological activities
Preparation Methods
Candletoxin B can be synthesized from a tetrol intermediate. The synthetic route involves the reaction of the tetrol with β-methyl-butyric anhydride in pyridine, followed by acid-catalyzed transesterification This method ensures the formation of the desired compound with high specificity
Chemical Reactions Analysis
Candletoxin B undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Candletoxin B has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of phorbol esters.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate cellular signaling.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Candletoxin B involves its interaction with specific molecular targets and pathways. It is known to modulate protein kinase C (PKC) activity, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . By binding to and activating PKC, this compound can influence these processes, making it a valuable tool for studying cellular signaling and potential therapeutic applications.
Comparison with Similar Compounds
Candletoxin B is similar to other phorbol esters, such as Candletoxin A and 12-deoxyphorbol-13-phenylacetate . it is unique due to its specific structure and the presence of certain functional groups that confer distinct chemical and biological properties. For example, this compound lacks the e-methyl-butyrate group present in Candletoxin A, which affects its reactivity and biological activity .
Similar Compounds
- Candletoxin A
- 12-deoxyphorbol-13-phenylacetate
- Resiniferatoxin
- Tinyatoxin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
CAS No. |
64854-98-4 |
|---|---|
Molecular Formula |
C33H42O8 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
[1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C33H42O8/c1-6-19(2)29(37)40-18-30(5)27-24-13-23(17-34)16-31(38)25(12-20(3)28(31)36)33(24,39)21(4)15-32(27,30)41-26(35)14-22-10-8-7-9-11-22/h7-13,19,21,24-25,27,34,38-39H,6,14-18H2,1-5H3 |
InChI Key |
ZYOWRJJLOWQJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















